Home > Products > Screening Compounds P60464 > Z-YVADLD-FMK (trifluoroacetate salt)
Z-YVADLD-FMK (trifluoroacetate salt) -

Z-YVADLD-FMK (trifluoroacetate salt)

Catalog Number: EVT-10931189
CAS Number:
Molecular Formula: C30H37FN4O9
Molecular Weight: 616.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Z-YVADLD-FMK (trifluoroacetate salt) is a synthetic peptide that plays a crucial role in biochemical research, particularly in studies involving apoptosis and inflammation. It features the amino acid sequence YVAD, which serves as a specific cleavage site for caspases, particularly caspase-1 and caspase-4. These caspases are essential in the apoptotic process and inflammatory responses, making Z-YVADLD-FMK a valuable tool for investigating these pathways.

Source

Z-YVADLD-FMK is commercially available from various suppliers, including Cayman Chemical, GlpBio, and Enco. It is primarily used for research purposes and is not intended for human use .

Classification

This compound is classified as a peptide and is categorized under biochemical reagents. Its trifluoroacetate salt form enhances its solubility and stability in biological applications .

Synthesis Analysis

Methods

The synthesis of Z-YVADLD-FMK typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added one at a time through coupling reactions.
  2. Cleavage and Deprotection: After the desired peptide length is achieved, the peptide is cleaved from the resin, and any protecting groups are removed.
  3. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels (typically >95%) .
Molecular Structure Analysis

Structure

The molecular formula of Z-YVADLD-FMK is C30H37FN4O9XCF3COOHC_{30}H_{37}FN_{4}O_{9}\cdot XCF_{3}COOH, with a molecular weight of approximately 616.6 g/mol. The structure includes several functional groups that contribute to its biological activity.

Data

  • Canonical SMILES: O=C(C@HNC(C@HNC(C@HNC(OCC2=CC=CC=C2)=O)=O)=O)NC(C(CF)=O)CC(O)=O.FC(F)(C(O)=O)F .
  • Solubility: It is soluble in formic acid at concentrations up to 1 mg/ml .
Chemical Reactions Analysis

Reactions

Z-YVADLD-FMK primarily participates in biochemical reactions involving caspases. It acts as an inhibitor by binding to the active site of these enzymes, preventing their substrate cleavage.

Technical Details

The compound's mechanism involves mimicking the natural substrate of caspases, allowing it to effectively inhibit their activity in vitro. This property makes it useful for studying cell death pathways and inflammatory processes.

Mechanism of Action

The mechanism of action of Z-YVADLD-FMK involves its interaction with caspase-1 and caspase-4. By binding to these enzymes, it prevents them from cleaving their substrates, thereby inhibiting apoptosis and inflammation:

  1. Caspase Inhibition: Z-YVADLD-FMK binds covalently to the active site cysteine residue of caspases.
  2. Prevention of Substrate Cleavage: This binding prevents the cleavage of downstream substrates involved in apoptotic signaling pathways.
  3. Biological Impact: The inhibition alters cellular responses to stress and inflammation, providing insights into therapeutic targets for diseases involving dysregulated apoptosis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically provided as a white to off-white powder.
  • Storage Conditions: Recommended storage at -20°C to maintain stability .

Chemical Properties

  • Purity: Generally >95%, ensuring reliability in experimental applications.
  • Solubility: Soluble in organic solvents like formic acid, facilitating its use in various assays .
Applications

Z-YVADLD-FMK has several important applications in scientific research:

  • Apoptosis Studies: Used extensively to investigate mechanisms of programmed cell death.
  • Inflammation Research: Helps elucidate pathways involved in inflammatory responses by inhibiting specific caspases.
  • Drug Development: Serves as a lead compound for developing new therapeutics targeting apoptotic pathways in diseases such as cancer and autoimmune disorders .
Introduction to Caspase-Dependent Apoptosis Pathways & Z-YVADLD-FMK Research Significance

Role of Caspase-1 in Inflammasome Activation and Pyroptosis

Caspase-1 serves as the effector protease within inflammasome complexes, which function as cytosolic signaling platforms that detect pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation through proximity-induced autoproteolysis, caspase-1 catalyzes the proteolytic maturation of pro-inflammatory cytokines interleukin-1β and interleukin-18 into their biologically active forms. Beyond cytokine processing, caspase-1 directly executes an inflammatory form of programmed cell death termed pyroptosis through cleavage of gasdermin D. The N-terminal fragment of cleaved gasdermin D oligomerizes within the plasma membrane, forming pores that disrupt ionic gradients and induce osmotic lysis, thereby releasing intracellular contents that amplify inflammatory responses [2] [5].

Table 1: Caspase-1-Mediated Cell Death Pathways

Cell Death PathwayKey Effector MechanismMorphological FeaturesInflammatory Outcome
PyroptosisGasdermin D pore formationCell swelling, plasma membrane ruptureHigh (IL-1β/IL-18 release, DAMP liberation)
Caspase-1-Dependent ApoptosisCaspase-3/7 activation via Bid-caspase-9 axisMembrane blebbing, cell shrinkage, nuclear condensationModerate (limited cytokine release)
PANoptosisHybrid activation of pyroptosis/apoptosis/necroptosis executersCombined features of multiple death pathwaysVery high (synergistic inflammatory signaling)

Research has revealed remarkable plasticity in caspase-1-mediated cell death mechanisms depending on cellular context. In gasdermin D-deficient macrophages, caspase-1 activation redirects cell fate from pyroptosis towards apoptosis through engagement of the intrinsic apoptotic pathway. This alternative pathway involves caspase-1-mediated Bid cleavage, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3. This Bid-caspase-9-caspase-3 axis represents a compensatory cell death mechanism when the primary pyroptotic pathway is compromised [2]. Furthermore, caspase-1 can initiate a hybrid cell death pathway termed PANoptosis, particularly evident during bacterial infections such as Enterococcus faecalis invasion of macrophages. In this integrated process, caspase-1 inhibition simultaneously suppresses pyroptotic and apoptotic markers while leaving necroptotic components unaffected, demonstrating the interconnected regulation of distinct cell death modalities [5].

The functional consequences of caspase-1 activation extend beyond immediate cell demise. Pyroptotic cell death facilitates pathogen expulsion from the host cell while liberating intracellular pathogens for phagocytic clearance. Simultaneously, the release of mature IL-1β and IL-18 recruits and activates immune cells, establishing an inflammatory microenvironment crucial for pathogen containment. The discovery of context-dependent outcomes following caspase-1 activation underscores the biological importance of Z-YVAD-FMK as a selective probe for dissecting these complex pathways without concurrent inhibition of apoptotic caspases.

Historical Development of Fluoromethylketone-Based Caspase Inhibitors

The development of caspase-specific inhibitors represents a significant chapter in protease inhibitor pharmacology, originating from foundational work on cysteine protease inhibition. Early irreversible inhibitors exploited the nucleophilic character of the catalytic cysteine residue common to all caspases by incorporating electrophilic warheads such as chloromethylketone (CMK) and fluoromethylketone (FMK) groups. These moieties form stable thioether adducts with the active site cysteine, permanently inactivating the enzyme. The prototype pan-caspase inhibitor benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone (Z-VAD-FMK) demonstrated broad efficacy against multiple caspases in cellular models, establishing the peptide-FMK scaffold as a versatile platform for caspase inhibition [3] [6].

Table 2: Evolution of Fluoromethylketone Caspase Inhibitors

Inhibitor GenerationRepresentative CompoundKey AdvancesMajor Limitations
First-Generation (1990s)Z-VAD-FMK (pan-caspase)Proof-of-concept for caspase inhibition in cellsOff-target cathepsin inhibition, fluoroacetate-mediated cytotoxicity
Second-GenerationBoc-D-FMK (pan-caspase)Reduced peptide complexityPoor caspase-2/6 inhibition, similar toxicity profile
Caspase-1 OptimizedZ-YVAD-FMK (caspase-1 selective)Tetrapeptide structure enhancing caspase-1 specificityRetained FMK-associated limitations in chronic administration
Novel WarheadQ-VD-OPH (pan-caspase)Difluorophenoxymethylketone warhead reducing off-target effectsBroader caspase inhibition profile than desired for specific studies

Despite their utility as research tools, first-generation FMK inhibitors exhibited significant pharmacological limitations. Z-VAD-FMK demonstrates variable inhibitory potency across the caspase family, with reduced efficacy against caspase-2, caspase-5, caspase-6, and caspase-10. Furthermore, metabolic degradation of FMK-containing compounds releases fluoroacetate, which inhibits mitochondrial aconitase and induces necrotic cell death at higher concentrations. This off-target toxicity manifested as hepatic inflammation in vivo and confounded interpretation of cytoprotection studies [6] [9]. In lipopolysaccharide-activated macrophages, Z-VAD-FMK paradoxically induced apoptotic cell death independent of canonical caspase activation, suggesting complex interference with pro-survival signaling pathways. This phenomenon highlighted the existence of unknown Z-VAD-FMK-sensitive molecules crucial for macrophage survival during inflammatory responses [9].

The development of Z-YVAD-FMK emerged as a strategic refinement focused on caspase-1 selectivity. By incorporating a tyrosine residue at the P4 position (creating a tetrapeptide recognition sequence instead of the tripeptide Z-VAD sequence), Z-YVAD-FMK achieves superior selectivity for caspase-1 over executioner caspases involved in apoptosis. This structural optimization followed the understanding that caspase-1 preferentially cleaves after Tyr-Val-Ala-Asp motifs in natural substrates. The methyl ester modification (OMe) on the aspartic acid residue enhances cell permeability by masking the carboxylic acid functionality, allowing more efficient intracellular delivery than unmodified acidic peptides [1] [8]. While Z-YVAD-FMK represents a significant advance in caspase-1 targeting, it retains the FMK warhead-associated limitations that prompted further innovation, exemplified by compounds like Q-VD-OPH incorporating difluorophenoxymethylketone warheads with improved specificity profiles [6].

Z-YVAD-FMK as a Selective Caspase-1 Inhibitor: Rationale for Targeted Pathway Modulation

Z-YVAD-FMK (benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) trifluoroacetate salt embodies a rationally designed inhibitor optimized for selective caspase-1 interrogation. Its molecular architecture features: (1) a benzyloxycarbonyl (Z) group enhancing membrane permeability through hydrophobicity; (2) the tetrapeptide Tyr-Val-Ala-Asp recognition sequence conferring caspase-1 selectivity by matching the enzyme's substrate preference; (3) a methyl-esterified aspartic acid improving cellular uptake; and (4) the fluoromethylketone warhead enabling irreversible covalent modification of the catalytic cysteine (Cys285 in human caspase-1) [1] [8]. This configuration achieves approximately 100-fold greater potency against caspase-1 (IC₅₀ ≈ 30-100 nM) than against executioner caspases-3 and -7, enabling specific pathway modulation without broad suppression of apoptosis.

The inhibitor's mechanism involves nucleophilic attack by the catalytic cysteine thiolate on the electrophilic carbonyl carbon of the FMK group, followed by fluoride displacement and formation of a stable thioether-methylene adduct. This covalent modification permanently inactivates the enzyme, making Z-YVAD-FMK particularly suitable for experiments requiring sustained caspase-1 inhibition despite ongoing inflammasome activation [1]. Biochemical characterization demonstrates that Z-YVAD-FMK effectively blocks caspase-1-mediated processing of interleukin-1β and interleukin-18 in diverse cellular models, including macrophages stimulated with bacterial components or aluminum hydroxide adjuvants [1] [2].

Table 3: Research Applications and Validation of Z-YVAD-FMK

Experimental SystemConcentration RangeKey Inhibitory Effects DemonstratedValidation Approach
Caco-2 Colon Cancer Cells100 μmol/LComplete abrogation of butyrate-induced growth inhibition and caspase cascade activationComparison with untreated controls; caspase activity assays [1]
Bone Marrow Dendritic Cells30-100 μmol/LBlockade of alum-induced caspase-1 activation and IL-1β release in MyD88-deficient cellsImmunoblot for caspase-1 p10; cytokine ELISA [1]
Enterococcus faecalis-Infected Macrophages*30 μmol/LSuppression of pyroptosis and apoptosis markers; reduced IL-1β/IL-18 mRNAPI staining; Western blot for GSDMD-N, cleaved caspase-3; RT-qPCR [5]
Salmonella-Infected GSDMD-Deficient Macrophages50-100 μmol/LInhibition of caspase-1-dependent apoptotic morphology and caspase-3 activationMorphological analysis; immunoblot for cleaved caspase-3 [2]

In research applications, Z-YVAD-FMK has proven indispensable for elucidating caspase-1-specific functions. In Caco-2 human colon carcinoma cells, Z-YVAD-FMK (100 μmol/L) completely abolished butyrate-induced growth inhibition and apoptotic signaling, demonstrating caspase-1's essential role in this physiological response [1]. Similarly, when investigating inflammasome activation by crystalline adjuvants, Z-YVAD-FMK blocked interleukin-1β release even in MyD88-deficient dendritic cells, confirming that this pathway operates independently of canonical Toll-like receptor signaling [1].

Perhaps most significantly, Z-YVAD-FMK has revealed caspase-1's functional versatility in cell death regulation. In gasdermin D-deficient systems, including RAW264.7 macrophages and primary cortical neurons, the inhibitor prevented caspase-1-dependent apoptosis following inflammasome activation or oxygen-glucose deprivation [2]. Similarly, during Enterococcus faecalis infection of macrophages, which induces concurrent pyroptosis, apoptosis, and necroptosis (PANoptosis), Z-YVAD-FMK pretreatment simultaneously suppressed pyroptotic (gasdermin D cleavage) and apoptotic (caspase-3 activation) markers while necroptotic signaling (phosphorylated mixed lineage kinase domain-like pseudokinase) remained elevated [5]. This differential inhibition confirmed caspase-1's central role in coordinating multiple cell death pathways while providing experimental leverage to disentangle their individual contributions to antimicrobial defense.

These findings establish Z-YVAD-FMK as a critical pharmacological tool for dissecting caspase-1 biology with precision unmatched by pan-caspase inhibitors. Its continued application promises deeper insights into inflammasome regulation, inflammatory cell death, and potential therapeutic strategies targeting caspase-1 hyperactivity in autoinflammatory disorders, while its limitations underscore the need for next-generation inhibitors with enhanced selectivity and reduced off-target effects.

Properties

Product Name

Z-YVADLD-FMK (trifluoroacetate salt)

IUPAC Name

5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid

Molecular Formula

C30H37FN4O9

Molecular Weight

616.6 g/mol

InChI

InChI=1S/C30H37FN4O9/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39)/t18-,22?,23-,26-/m0/s1

InChI Key

PYXKCONTYDRPRE-CUEUXKTCSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.